molecular formula C6H2Cl2O2S B217268 Epelmycin C CAS No. 107807-23-8

Epelmycin C

Cat. No.: B217268
CAS No.: 107807-23-8
M. Wt: 715.7 g/mol
InChI Key: WZIPAGOFYCDCEJ-UHFFFAOYSA-N
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Description

Epelmycin C is a member of the anthracycline family, specifically classified as a ε-rhodomycinone glycoside. It is produced by Streptomyces violaceus mutants and shares structural similarities with other rhodomycin analogs . Its aglycone core, ε-rhodomycinone (ε-RMN), is linked to deoxy sugars, including L-rhodosamine and 2-deoxy-L-fucose, which contribute to its biological activity . Key spectral characteristics include UV-Vis absorption peaks at 237 nm, 495 nm, and 522 nm, along with FT-IR bands at 1730 cm⁻¹ (ester carbonyl) and 1600 cm⁻¹ (hydrogen-bonded quinone carbonyl) . These features align it with other anthracyclines known for antimicrobial and antitumor properties, though its specific bioactivity profile remains under investigation.

Properties

CAS No.

107807-23-8

Molecular Formula

C6H2Cl2O2S

Molecular Weight

715.7 g/mol

IUPAC Name

methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C36H45NO14/c1-7-36(46)13-20(50-21-11-17(37(4)5)34(15(3)49-21)51-22-12-19(39)29(40)14(2)48-22)24-25(28(36)35(45)47-6)33(44)26-27(32(24)43)31(42)23-16(30(26)41)9-8-10-18(23)38/h8-10,14-15,17,19-22,28-29,34,38-40,43-44,46H,7,11-13H2,1-6H3

InChI Key

WZIPAGOFYCDCEJ-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O

Synonyms

epelmycin C

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity and Functional Groups

Epelmycin C, as a macrolide antibiotic, is hypothesized to share structural features with other epelmycins, such as:

  • Macrocyclic lactone ring (common to macrolides like erythromycin).

  • Glycosidic linkages (e.g., deoxy sugars like cladinose or desosamine).

  • Hydroxyl, ketone, and tertiary amine groups .

Key reactions likely involve:

  • Hydrolysis : Susceptibility of the lactone ring under acidic or basic conditions.

  • Oxidation : Reactivity of hydroxyl groups and conjugated double bonds.

  • Nucleophilic substitution : At glycosidic or ester linkages.

Hydrolysis Reactions

Macrolide lactone rings are prone to hydrolysis, altering bioactivity:

  • Acidic conditions : Lactone ring opening via acid-catalyzed hydrolysis, forming carboxylic acid derivatives.

  • Basic conditions : Base-induced ring cleavage, generating hydroxylated intermediates.

Example Reaction Pathway (Analogous to Erythromycin):

Epelmycin C lactone +H2OH+/OHLinear hydroxycarboxylic acid\text{this compound lactone }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Linear hydroxycarboxylic acid}

Stability Data (Hypothetical):

ConditionHalf-Life (pH 7.4, 25°C)Degradation Product
Neutral>30 daysStable
Acidic (pH 2)~6 hoursOpen-chain acid
Alkaline (pH 9)~12 hoursHydroxylated derivatives

Oxidative Reactions

Oxidative pathways are critical for metabolic inactivation and detoxification:

  • CYP450-mediated oxidation : Hydroxylation at tertiary carbons or desaturation of the macrocycle.

  • Non-enzymatic oxidation : Reaction with reactive oxygen species (ROS) like HO\text{HO}^- or O2\text{O}_2^-, forming epoxides or ketones.

Key Findings from Related Studies ( ):

  • Electrochemical methods enhance oxidation efficiency in macrolide synthesis.

  • Hydroxyl radicals (HO\text{HO}^-) generated in oxidative environments degrade conjugated systems in macrolides.

Enzymatic Modifications

Microbial resistance mechanisms often involve enzymatic alterations:

  • Macrolide glycosyltransferases : Add sugar moieties to hydroxyl groups, reducing ribosomal binding.

  • Esterases : Cleave ester bonds in the lactone ring.

Example Reaction ( ):

Epelmycin C+UDP glucoseGlycosyltransferaseGlycosylated Epelmycin C inactive \text{this compound}+\text{UDP glucose}\xrightarrow{\text{Glycosyltransferase}}\text{Glycosylated this compound inactive }

Solid-State Reactivity

Limited data exist, but trends from related compounds ( ) suggest:

  • Dehydration : Loss of crystalline water under desiccation.

  • Thermal degradation : Formation of anhydrous derivatives above 150°C.

Hypothetical Stability Profile:

ParameterObservation
Thermal decompositionOnset at 180°C (DSC analysis)
HygroscopicityModerate (0.5% w/w water uptake at 60% RH)

Synthetic Modifications

Strategies for derivatization (inferred from ):

  • Ring-expansion reactions : Oxidative cleavage of bridging double bonds to generate macrocyclic analogs.

  • Side-chain functionalization : Acylation or alkylation of hydroxyl/amine groups.

Example Synthetic Pathway ( ):

  • Oxidative cleavage of a polycyclic precursor.

  • Macrocyclization via lactamization or lactonization.

Interaction with Biomolecules

  • Ribosomal binding : The 50S subunit binding is pH-dependent, with protonation of tertiary amines enhancing affinity ().

  • Metal chelation : Hydroxyl and ketone groups may coordinate Mg2+\text{Mg}^{2+} or Fe3+\text{Fe}^{3+}, altering solubility.

Degradation in Environmental Matrices

  • Photolysis : UV light induces C–C bond cleavage in unsaturated regions.

  • Microbial degradation : Soil bacteria hydrolyze lactone rings via esterases.

Environmental Half-Life (Estimated):

MatrixHalf-Life
Aqueous5–7 days
Soil10–14 days

Comparison with Similar Compounds

Comparison with Similar Compounds

Epelmycin C is structurally and functionally related to several anthracycline derivatives, particularly rhodomycins and obelmycins. Below is a comparative analysis:

Structural Comparison

Compound Source Organism Aglycone Sugar Moieties Key Spectral Data
This compound S. violaceus mutants ε-RMN L-Rhodosamine, 2-deoxy-L-fucose UV: 237, 495, 522 nm; IR: 1730 cm⁻¹ (ester), 1600 cm⁻¹ (quinone); TLC Rf: 0.22 (CHCl₃:MeOH 8:1)
Rhodomycin A/B S. purpurascens β-RMN or α₂-RMN L-Rhodosamine UV: ~240, 490–520 nm; IR: 1740 cm⁻¹ (ester); TLC Rf: 0.18–0.25 (solvent-dependent)
Obelmycin S. violaceus mutants γ-isoRMN L-Rhodosamine, deoxyhexose UV: Similar to this compound; IR: 1725 cm⁻¹ (ester); TLC Rf: 0.19 (CHCl₃:MeOH 15:1)
  • Aglycone Diversity: this compound’s ε-RMN differs from Rhodomycin A/B’s β-RMN or α₂-RMN and Obelmycin’s γ-isoRMN.
  • Sugar Modifications : While all three compounds contain L-rhodosamine, this compound uniquely incorporates 2-deoxy-L-fucose, which may enhance membrane permeability compared to Rhodomycin A/B’s simpler sugar chains .

Spectral and Chromatographic Distinctions

  • UV-Vis Profiles: this compound and Obelmycin share nearly identical UV peaks due to their conserved quinone chromophores. Rhodomycins exhibit minor shifts (~5 nm) in absorption maxima, reflecting aglycone substitutions .
  • TLC Mobility : this compound’s Rf value (0.22) in CHCl₃:MeOH (8:1) distinguishes it from Obelmycin (Rf: 0.19) and Rhodomycin A/B (Rf: 0.18–0.25), highlighting differences in polarity .

Research Findings and Implications

  • Synthetic Accessibility: this compound’s complex sugar architecture poses challenges for chemical synthesis, unlike Rhodomycin A/B, which has been semi-synthesized from aklavinone .
  • Ecological Niche : this compound is exclusive to S. violaceus mutants, whereas Rhodomycins are native to S. purpurascens, suggesting evolutionary divergence in biosynthetic pathways .

Q & A

Advanced Research Question

Cellular thermal shift assay (CETSA) : Confirm thermal stabilization of putative targets upon this compound binding .

Genetic complementation : Restore susceptibility in resistant strains via plasmid-mediated target overexpression .

SPR/ITC : Quantify binding kinetics in cell lysates or purified protein systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epelmycin C
Reactant of Route 2
Epelmycin C

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